
2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H18 and a molecular weight of 174.2820 g/mol . This compound is a derivative of indene, characterized by the presence of four methyl groups attached to the indene ring system. It is a colorless liquid that is relatively stable under standard conditions.
Preparation Methods
The synthesis of 2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene typically involves the hydrogenation of indene derivatives. One common method includes the hydrogenation of ortho-xylene and ethylene to form the intermediate 2,3-dihydro-4,7-dimethyl-1H-indene, which is then dehydrogenated to yield the target compound . Industrial production methods often utilize catalytic hydrogenation and dehydrogenation processes under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene can be compared with other similar compounds, such as:
2,3-Dihydro-1,1,4,6-tetramethyl-1H-indene: This compound has a similar structure but differs in the position of the methyl groups, leading to different chemical and physical properties.
1,1,4,5-Tetramethylindane: Another closely related compound with slight variations in the methyl group positions, affecting its reactivity and applications.
1,4,7-Trimethylindan: This compound lacks one methyl group compared to this compound, resulting in distinct chemical behavior and uses.
Properties
CAS No. |
76397-33-6 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
2,2,4,7-tetramethyl-1,3-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-5-6-10(2)12-8-13(3,4)7-11(9)12/h5-6H,7-8H2,1-4H3 |
InChI Key |
GPOUDYYLCOQKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CC2=C(C=C1)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


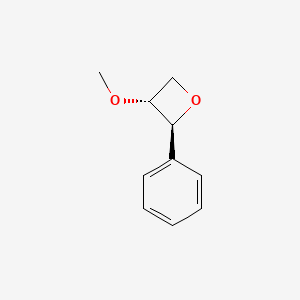
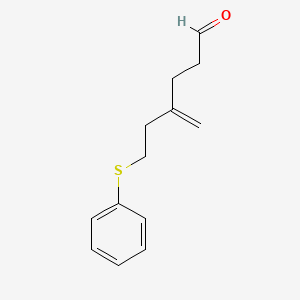

![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
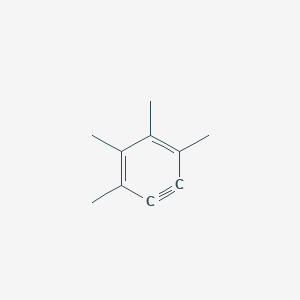
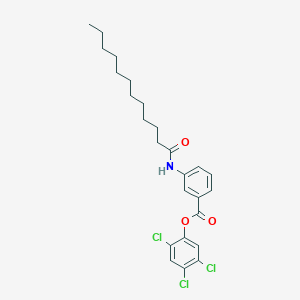

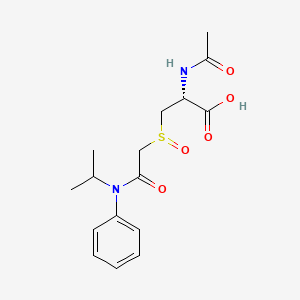
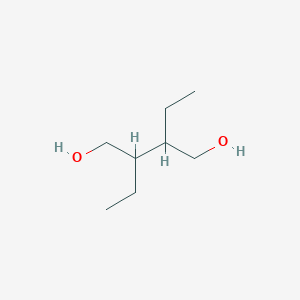
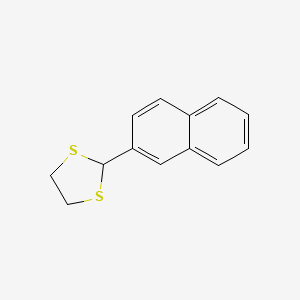
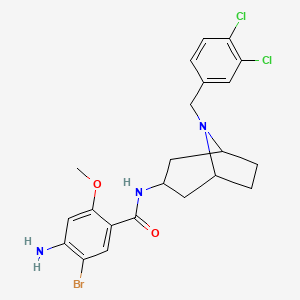
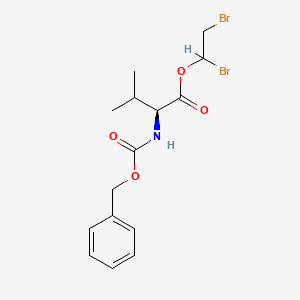
![N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine](/img/structure/B14447989.png)
![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)
